3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAZESHVLTOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide typically involves the reaction of 4-ethoxybenzylamine with an appropriate propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide with structurally related propanamide derivatives, focusing on substituents, functional groups, molecular weights, and applications:
Key Structural and Functional Differences
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound provides moderate hydrophobicity compared to the 4-hydroxyphenyl group in Tyrosinamide, which is more polar due to the -OH group .
- Trifluoromethyl in compound 3e introduces strong electron-withdrawing effects, altering reactivity and binding properties compared to the ethoxyphenyl group .
DTPA derivatives highlight the role of ethoxyphenyl in enhancing lipophilicity for biomedical imaging applications .
Spectral Data :
- 1H NMR : The target compound’s ethoxyphenyl group would show characteristic aromatic protons at δ ~6.8–7.4 ppm and ethoxy -OCH₂CH₃ signals at δ ~1.3–1.4 ppm (triplet) and δ ~3.9–4.1 ppm (quartet), similar to compound 3e .
- ESI-MS : Molecular ion peaks for analogs like 8k (m/z 423.5 [M+H]⁺) align with expected values for propanamide derivatives .
Biological Activity
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amine group, an ethoxy-substituted phenyl ring, and a propanamide backbone. Its molecular formula is C12H17N2O2, with a molecular weight of approximately 221.28 g/mol. The presence of both hydrophilic and hydrophobic regions in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Anticancer Activity
Recent studies have indicated that this compound shows promise as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that the compound exhibited significant antiproliferative activity against human cancer cells, with an IC50 value indicating effective inhibition of cell growth (exact values to be referenced from specific studies).
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. In vitro assays revealed that this compound exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential use in treating infections.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on lung cancer cell lines indicated that this compound significantly inhibited cell proliferation, with further investigation needed to elucidate the underlying mechanisms (Source needed).
-
Antimicrobial Assays :
- Various assays have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent (Source needed).
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |
|---|---|---|---|
| Anticancer | A431 (lung cancer) | [IC50 value needed] | [Source needed] |
| Antimicrobial | E. coli | [MBC value needed] | [Source needed] |
| Antimicrobial | S. aureus | [MBC value needed] | [Source needed] |
Q & A
Q. Stability assessment :
- Forced degradation studies : Expose to pH 1–9 buffers at 37°C; monitor via LC-UV at 254 nm. Hydrolysis rates correlate with electron-withdrawing substituents on the phenyl ring .
How can contradictions in reported receptor binding affinity data for this compound be systematically addressed?
Advanced Research Question
Discrepancies (e.g., IC₅₀ values varying by >10-fold ) may stem from assay conditions (e.g., ionic strength, temperature) or receptor isoform specificity. Mitigation strategies:
- Standardized protocols : Use HEK293 cells expressing homogeneous receptor populations (e.g., α1β2γ2 GABA_A).
- Binding kinetics : Employ surface plasmon resonance (SPR) to differentiate kon/koff rates, which are often conflated in endpoint assays .
Meta-analysis of published data using tools like RevMan can identify outliers attributable to methodological variability .
What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without compromising blood-brain barrier (BBB) penetration?
Advanced Research Question
- Prodrug design : Introduce ester groups at the amide nitrogen, as seen in methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride, which hydrolyzes in plasma .
- Cosolvent systems : Use 10% β-cyclodextrin in saline to enhance solubility while maintaining logP values <3 for BBB permeability .
Contradictions in bioavailability studies require compartmental modeling (e.g., NONMEM) to distinguish absorption vs. metabolic clearance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
